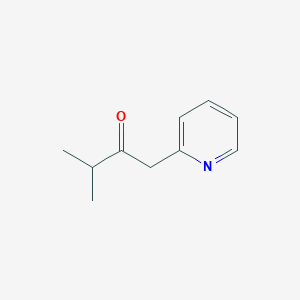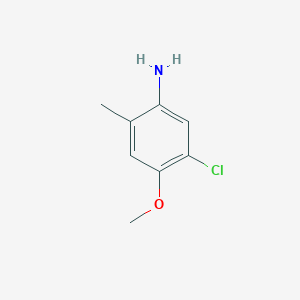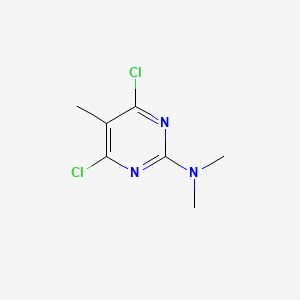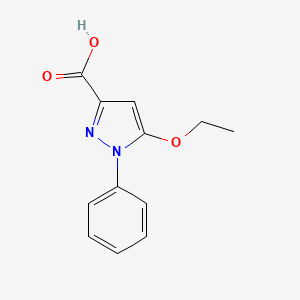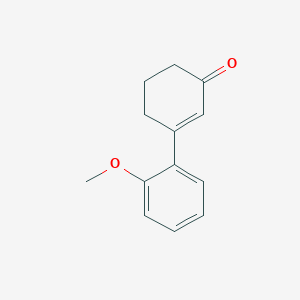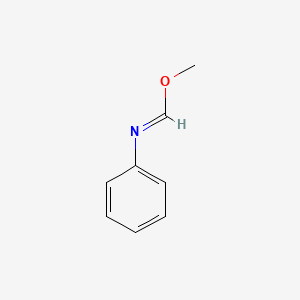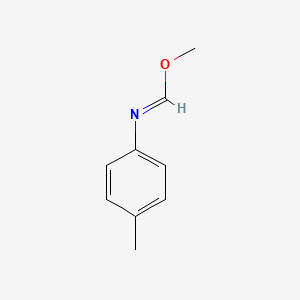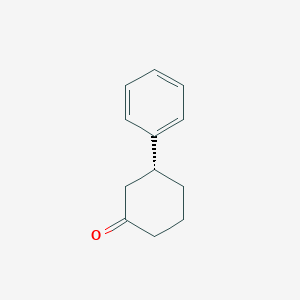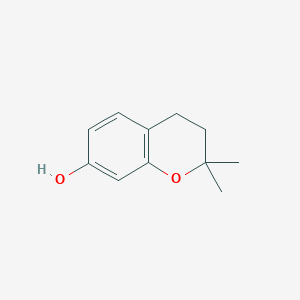
(1Z)-1-bromo-3,3-dimethyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
(1Z)-1-bromo-3,3-dimethyl-1-butene can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethyl-1-butene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, ensuring the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-bromo-3,3-dimethyl-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of 3,3-dimethyl-1-butyne.
Addition: Formation of dibromo compounds.
Scientific Research Applications
(1Z)-1-bromo-3,3-dimethyl-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive compounds.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used to study the effects of brominated alkenes on biological systems, including their potential as enzyme inhibitors or modulators.
Mechanism of Action
The mechanism of action of (1Z)-1-bromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the compound allows for addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Bromo-3,3-dimethyl-1-butene: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
1-Bromo-2-methylpropene: A brominated alkene with a different substitution pattern.
3-Bromo-3-methyl-1-butene: Another brominated alkene with a different carbon skeleton.
Uniqueness
(1Z)-1-bromo-3,3-dimethyl-1-butene is unique due to its specific (Z)-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and applications requiring precise control over molecular geometry.
Properties
Molecular Formula |
C6H11B |
|---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(Z)-1-bromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- |
InChI Key |
OPBXPQWSUBEPEK-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)/C=C\Br |
Canonical SMILES |
CC(C)(C)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)

